

# An In-depth Technical Guide to the Synthesis of 4-Iodobutyl Benzoate

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## Compound of Interest

Compound Name: 4-Iodobutyl benzoate

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This technical guide provides a comprehensive overview of the primary synthetic pathways for **4-iodobutyl benzoate**, a valuable bifunctional molecule in organic synthesis. The document details established and potential routes, complete with experimental protocols, quantitative data, and workflow visualizations to aid in research and development.

## Introduction

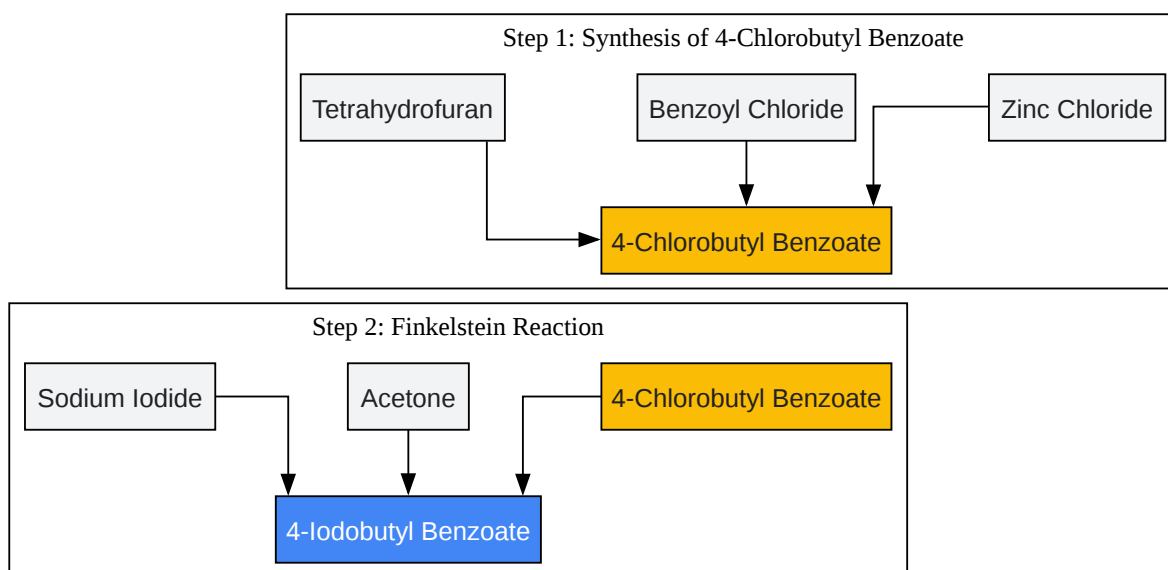
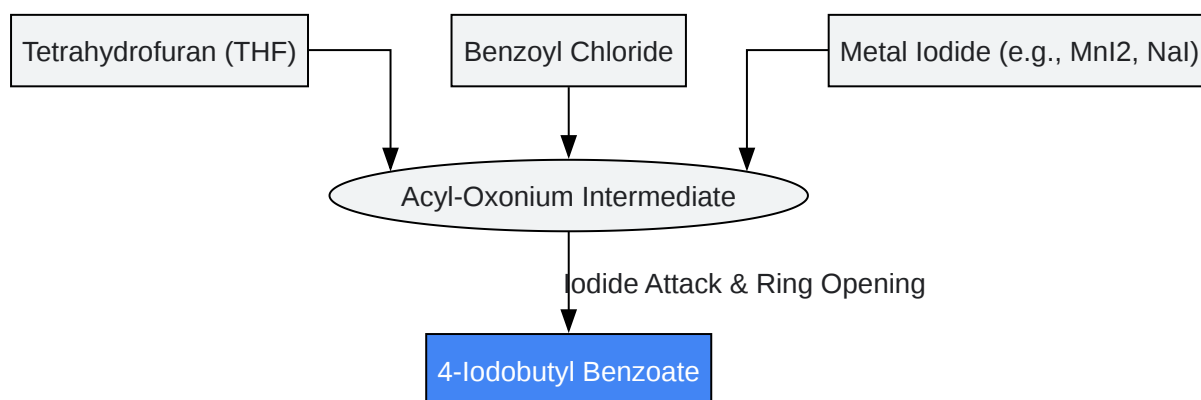
**4-Iodobutyl benzoate** is a useful intermediate in organic synthesis, featuring a benzoate ester and a primary alkyl iodide. This combination of functional groups allows for a variety of subsequent chemical transformations. The ester moiety can be hydrolyzed to reveal a carboxylic acid, while the alkyl iodide is an excellent substrate for nucleophilic substitution and cross-coupling reactions. This guide will focus on the most efficient and practical methods for its preparation.

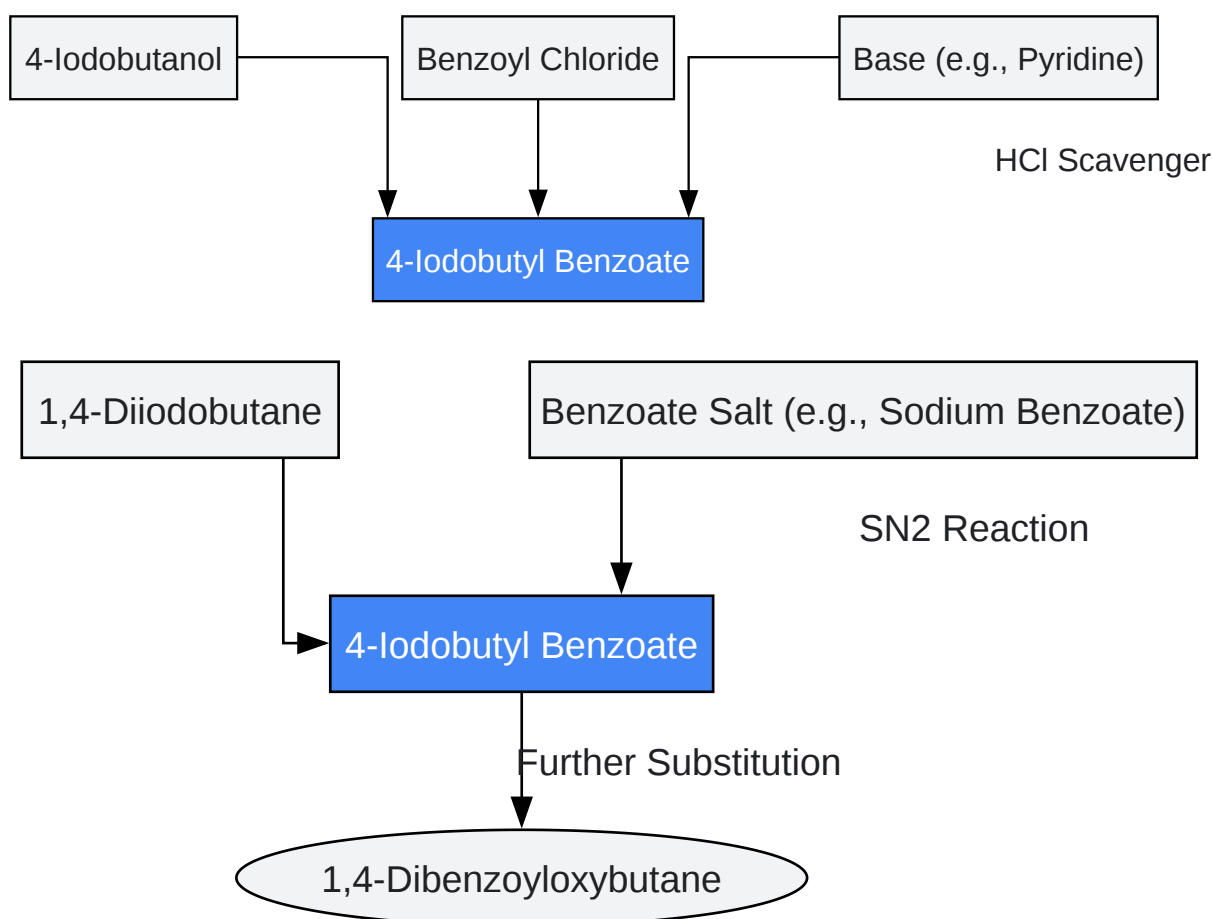
## Primary Synthesis Pathway: Ring-Opening of Tetrahydrofuran

The most direct and facile route to **4-iodobutyl benzoate** is the Lewis acid-catalyzed ring-opening of tetrahydrofuran (THF) with benzoyl chloride in the presence of a metal iodide. This one-pot synthesis is highly efficient and proceeds under mild conditions.

## Reaction Scheme

The overall reaction involves the cleavage of the C-O bond in THF, followed by acylation and halide incorporation.





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